1-(benzyloxy)-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole
Overview
Description
1-(benzyloxy)-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C20H14ClN3O3 and its molecular weight is 379.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Benzimidazole derivatives, including imidazole and benzimidazolylpeptides, have shown significant antitumor activity. These compounds are being explored for new antitumor drugs and the synthesis of compounds with varied biological properties. Some benzimidazole derivatives have progressed past the preclinical testing stage, indicating their potential in cancer therapy (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Versatile Chemistry and Biological Activity
The chemistry of benzimidazole derivatives, including those with a pyridine-2,6-diylbis(1H-benzimidazole) core, is fascinating due to their diverse properties and biological activities. These compounds are reviewed for their preparation, properties, and applications in various domains, including their biological and electrochemical activity, which underscores their importance in scientific research (Boča, M., Jameson, R., & Linert, W., 2011).
Synthetic Approaches for Benzimidazoles
Benzimidazoles, including 1-(benzyloxy)-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole, can be synthesized through various approaches. These methods are critical for producing benzimidazole derivatives for biological applications. The review of synthetic utilities highlights the importance of these compounds in medicinal chemistry (Ibrahim, M., 2011).
Therapeutic Potential
Benzimidazole compounds exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and central nervous system activities. The therapeutic potential of these compounds is vast, making them critical in the discovery and development of new drugs (Babbar, R., Swikriti, & Arora, S., 2020).
Nitroimidazole Applications
The subclass of nitroimidazoles, related to benzimidazole derivatives, demonstrates the broad potential applications of these compounds in medicinal chemistry, including as anticancer, antibacterial, antifungal, and antiparasitic drugs. This underscores the significance of nitro substituents in enhancing the biological activity of benzimidazole derivatives (Li, Z.-Z., Maddili, S. K., Tangadanchu, V., Bheemanaboina, R. R., Lin, J.-M., Yang, R.-G., Cai, G.-X., & Zhou, C., 2018).
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-nitro-1-phenylmethoxybenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-16-8-6-15(7-9-16)20-22-18-11-10-17(24(25)26)12-19(18)23(20)27-13-14-4-2-1-3-5-14/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIVLKBZTXOSAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001183203 | |
Record name | 2-(4-Chlorophenyl)-6-nitro-1-(phenylmethoxy)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001183203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329234-69-7 | |
Record name | 2-(4-Chlorophenyl)-6-nitro-1-(phenylmethoxy)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329234-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-6-nitro-1-(phenylmethoxy)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001183203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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